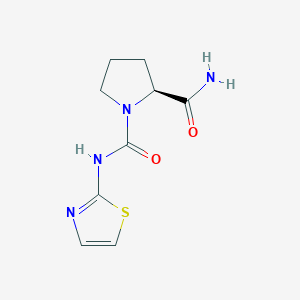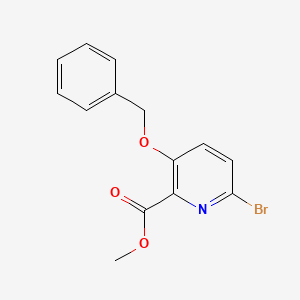
3-(苄氧基)-6-溴吡啶甲酸甲酯
描述
Methyl 3-(benzyloxy)-6-bromopicolinate, also known as MBBP, is an organic compound consisting of a methyl group attached to a benzyloxy group, linked to a bromine atom and a pyridine ring. MBBP is a colorless solid that is soluble in most organic solvents. It has been used in a variety of scientific applications, including as an intermediate in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.
科学研究应用
合成和交叉偶联反应
3-(苄氧基)-6-溴吡啶甲酸甲酯是药物和农用化学品中的关键构建模块。Verdelet 等人(2011 年)开发了一种快速制备 3-苄氧基-4-溴和 3-苄氧基-5-溴吡啶甲酸酯的方法。发现这些化合物是铃木-宫浦、Hartwig-Buchwald 和 Sonogashira 等交叉偶联反应中的可行搭档,这些反应在合成生物活性化合物中至关重要 (Verdelet 等人,2011 年)。
抗菌活性
Patel 等人(2006 年)探索了使用与 3-(苄氧基)-6-溴吡啶甲酸甲酯在结构上相关的化合物合成更新的喹唑啉酮。然后测试了这些化合物的抗菌活性,表明相关化合物在治疗应用中的潜力 (Patel 等人,2006 年)。
光化学研究
Rollet 等人(2006 年)对与 3-(苄氧基)-6-溴吡啶甲酸甲酯密切相关的 6-氯和 6-溴吡啶甲酸根的光化学性质的研究揭示了光脱卤化过程的见解。这些发现可能与理解 3-(苄氧基)-6-溴吡啶甲酸甲酯的光化学行为有关 (Rollet 等人,2006 年)。
超分子化学
Kukovec 等人(2008 年)研究了与 3-(苄氧基)-6-溴吡啶甲酸甲酯密切相关的 6-甲基吡啶甲酸和 6-溴吡啶甲酸的铜 (II) 络合物。他们研究了它们的分子和晶体结构、热稳定性和磁性。这些发现突出了该化合物在超分子化学和材料科学领域的潜力 (Kukovec 等人,2008 年)。
作用机制
Target of Action
Methyl 3-(benzyloxy)-6-bromopicolinate is a complex organic compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also undergoes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by Methyl 3-(benzyloxy)-6-bromopicolinate . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The primary result of the action of Methyl 3-(benzyloxy)-6-bromopicolinate is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the synthesis of complex organic compounds . The compound’s action can therefore have significant implications in fields such as medicinal chemistry and drug development.
Action Environment
The action, efficacy, and stability of Methyl 3-(benzyloxy)-6-bromopicolinate can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the nature of the organoboron reagents used in the Suzuki–Miyaura coupling . Additionally, the compound’s stability can be affected by factors such as exposure to light, heat, and moisture.
属性
IUPAC Name |
methyl 6-bromo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBCRCXQNTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

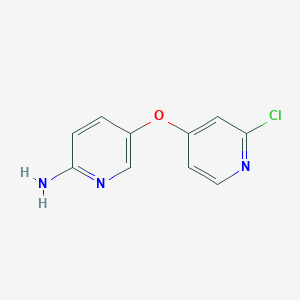
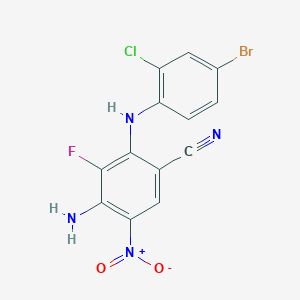
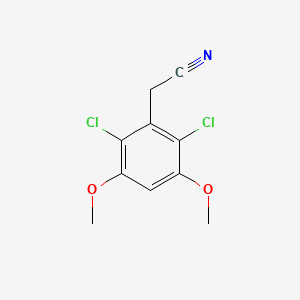
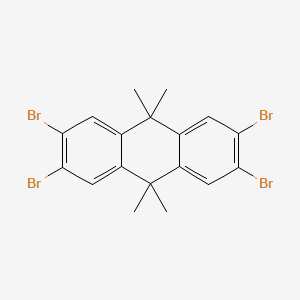

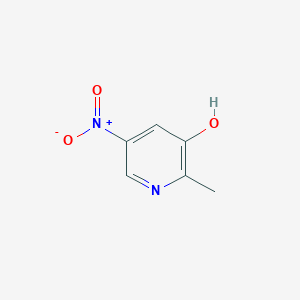
![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)
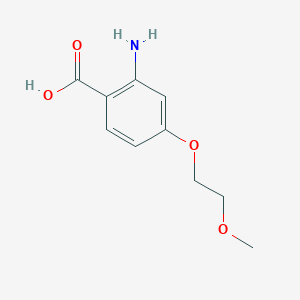
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

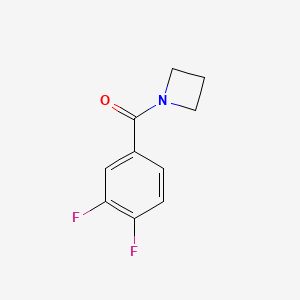
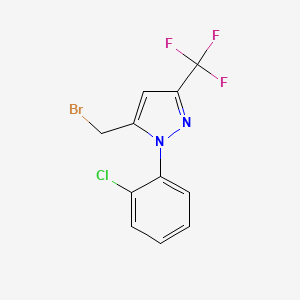
![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)
